4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine
Description
4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine is a pyrimidine derivative featuring a 2,2-difluoroethoxy substituent at position 4 and a hydrazineyl group at position 6. Pyrimidine derivatives are often explored for their biological activity, particularly as kinase inhibitors or intermediates in drug synthesis. The difluoroethoxy group may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs, while the hydrazineyl group could serve as a reactive site for further functionalization .
Properties
IUPAC Name |
[6-(2,2-difluoroethoxy)pyrimidin-4-yl]hydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N4O/c7-4(8)2-13-6-1-5(12-9)10-3-11-6/h1,3-4H,2,9H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBYOEFSCQGGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1OCC(F)F)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine typically involves the introduction of the difluoroethoxy group and the hydrazineyl group onto a pyrimidine ring. One common method involves the reaction of a pyrimidine derivative with 2,2-difluoroethanol under appropriate conditions to introduce the difluoroethoxy group. Subsequently, the hydrazineyl group can be introduced through a reaction with hydrazine or a hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The hydrazineyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The pyrimidine ring can be reduced under certain conditions.
Substitution: The difluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazineyl group can yield azo compounds, while substitution of the difluoroethoxy group can result in various substituted pyrimidine derivatives.
Scientific Research Applications
The compound 4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine , with the CAS number 1546008-07-4, is a pyrimidine derivative that has garnered interest in various scientific research applications, particularly in medicinal chemistry and material science. Below is a detailed exploration of its applications, supported by data tables and insights from verified sources.
Basic Information
- Molecular Formula : CHFNO
- Molecular Weight : 190.15 g/mol
- InChI Key : BWBYOEFSCQGGBI-UHFFFAOYSA-N
Hazard Classification
- Signal Word : Danger
- Hazard Statements : H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation)
- Packing Group : III
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural characteristics allow it to interact with biological targets effectively.
Case Studies
- Anticancer Activity : Research has shown that hydrazine derivatives can exhibit cytotoxic properties against cancer cell lines. This compound's unique fluorinated ethoxy group may enhance its bioactivity and selectivity towards cancerous cells.
- Antimicrobial Properties : Some derivatives of pyrimidines have been noted for their antimicrobial effects. The incorporation of the difluoroethoxy group may contribute to improved efficacy against certain bacterial strains.
Agricultural Chemistry
The compound is also being explored for use in agrochemicals.
Insights
- Pesticide Development : Due to its chemical structure, it may serve as a precursor for developing novel pesticides that target specific pests while minimizing environmental impact.
Material Science
The unique properties of this compound lend themselves to applications in material science.
Applications
- Polymer Synthesis : This compound can be utilized in synthesizing polymers with enhanced thermal stability and chemical resistance due to the presence of fluorine atoms.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Increased selectivity and efficacy |
| Antimicrobial agents | Broad-spectrum activity against pathogens | |
| Agricultural Chemistry | Pesticide development | Targeted action with reduced environmental impact |
| Material Science | Polymer synthesis | Enhanced stability and resistance |
Mechanism of Action
The mechanism of action of 4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The hydrazineyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs of 4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine, with data derived from the provided evidence:
Key Structural and Functional Differences
Substituent Effects :
- 4-(2,2-Difluoroethoxy) vs. Ethoxy/Fluoro : The 2,2-difluoroethoxy group in the target compound likely increases electronegativity and steric bulk compared to ethoxy (C2) or fluoro (C4) substituents in analogs like 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine. This could enhance metabolic stability and alter binding affinity in biological targets .
- Hydrazineyl Group : The hydrazineyl group at position 6 is shared with 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine and [4-difluoromethyl-6-(4-fluorophenyl)-pyrimidin-2-yl]-hydrazine, suggesting a common pharmacophore for reactivity or chelation .
Molecular Weight and Solubility :
- The target compound’s molecular weight is expected to be higher than 172.16 g/mol (e.g., 2-ethoxy-4-fluoro-6-hydrazinylpyrimidine) due to the difluoroethoxy group. Ethylsulfonyl substituents, as in ’s compound (342.35 g/mol), may offer superior solubility compared to ethoxy or aryl groups .
Safety and Stability: 2-Ethoxy-4-fluoro-6-hydrazinylpyrimidine carries an H301 toxicity warning, highlighting the need for careful handling of hydrazine-containing derivatives .
Biological Activity
4-(2,2-Difluoroethoxy)-6-hydrazineylpyrimidine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a pyrimidine ring with hydrazine and difluoroethoxy substituents. The presence of these functional groups is crucial as they influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Hydrazone derivatives, similar to this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant activity against various bacterial strains, including resistant strains like MRSA. For instance, certain hydrazones have shown minimum inhibitory concentrations (MIC) comparable to or better than established antibiotics .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Hydrazone A | Staphylococcus aureus | 125 |
| Hydrazone B | Escherichia coli | 100 |
| This compound | TBD | TBD |
Anticancer Activity
Hydrazones are also recognized for their anticancer properties. Studies have demonstrated that hydrazone derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds derived from hydrazones have shown IC50 values in the low micromolar range against lung cancer cell lines (A549) . The mechanism typically involves the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Activity
The anti-inflammatory effects of hydrazones have been documented in several studies. These compounds can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. Research has shown that certain hydrazones exhibit significant reductions in inflammation markers in vitro and in vivo models .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : Interaction with cellular receptors can alter signaling pathways related to growth and inflammation.
- Reactive Oxygen Species (ROS) Regulation : Some hydrazones can modulate oxidative stress levels within cells.
Case Studies
- Anticancer Assessment : A study evaluated various hydrazone derivatives against multiple cancer cell lines, highlighting the structure-activity relationship (SAR) that enhances their anticancer efficacy.
- Antimicrobial Evaluation : Another research effort focused on the synthesis and testing of acylhydrazone derivatives against resistant bacterial strains, demonstrating superior efficacy compared to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
